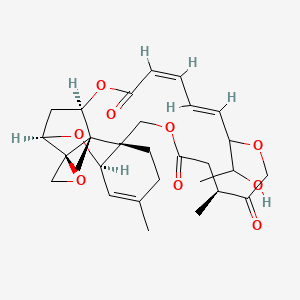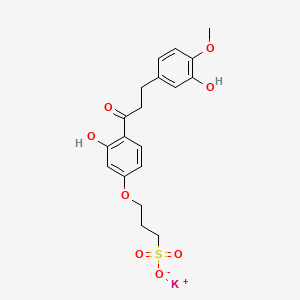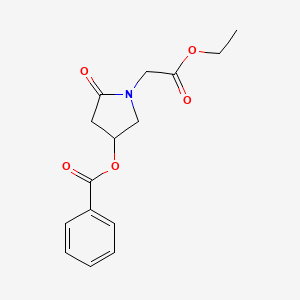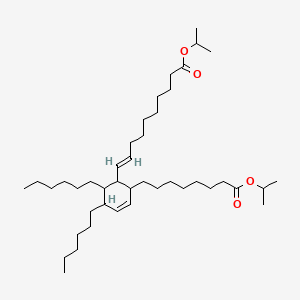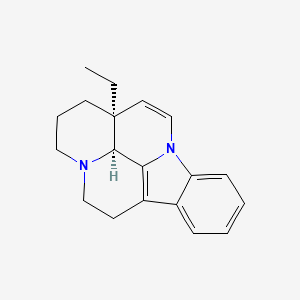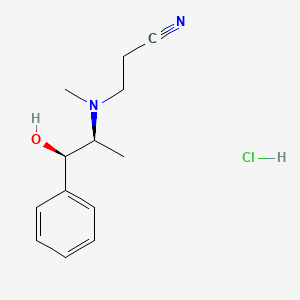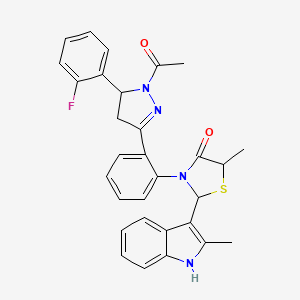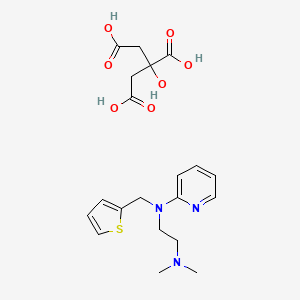![molecular formula C31H41NO4 B12712380 2-Naphthalenecarboxamide, 1,4-dihydroxy-N-[2-(tetradecyloxy)phenyl]- CAS No. 54978-86-8](/img/structure/B12712380.png)
2-Naphthalenecarboxamide, 1,4-dihydroxy-N-[2-(tetradecyloxy)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxamide, 1,4-dihydroxy-N-[2-(tetradecyloxy)phenyl]- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a naphthalene ring, a carboxamide group, and a phenyl group substituted with a tetradecyloxy chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, 1,4-dihydroxy-N-[2-(tetradecyloxy)phenyl]- typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene ring, followed by the introduction of the carboxamide group. The phenyl group with the tetradecyloxy chain is then attached through a series of substitution reactions. Common reagents used in these reactions include naphthalene derivatives, amines, and alkyl halides. The reaction conditions often require controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity. Safety measures are crucial due to the potential hazards associated with the reagents and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxamide, 1,4-dihydroxy-N-[2-(tetradecyloxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents under controlled temperatures.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of naphthylamines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-Naphthalenecarboxamide, 1,4-dihydroxy-N-[2-(tetradecyloxy)phenyl]- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as dyes and coatings.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxamide, 1,4-dihydroxy-N-[2-(tetradecyloxy)phenyl]- involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The hydroxyl groups and the carboxamide moiety play crucial roles in these interactions, contributing to the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydroxy-2-naphthoic acid: Shares the naphthalene ring and hydroxyl groups but lacks the carboxamide and phenyl groups.
2-Naphthalenecarboxamide: Similar structure but without the hydroxyl and tetradecyloxy-substituted phenyl groups.
Naphthalene-1,4-diol: Contains the naphthalene ring and hydroxyl groups but lacks the carboxamide and phenyl groups.
Uniqueness
2-Naphthalenecarboxamide, 1,4-dihydroxy-N-[2-(tetradecyloxy)phenyl]- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetradecyloxy chain enhances its lipophilicity, potentially improving its interaction with lipid membranes and biological targets.
Properties
CAS No. |
54978-86-8 |
|---|---|
Molecular Formula |
C31H41NO4 |
Molecular Weight |
491.7 g/mol |
IUPAC Name |
1,4-dihydroxy-N-(2-tetradecoxyphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C31H41NO4/c1-2-3-4-5-6-7-8-9-10-11-12-17-22-36-29-21-16-15-20-27(29)32-31(35)26-23-28(33)24-18-13-14-19-25(24)30(26)34/h13-16,18-21,23,33-34H,2-12,17,22H2,1H3,(H,32,35) |
InChI Key |
JGXNRUGPJXZKPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3C(=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[3,5-Di-tert-butyl-2-(2,2-difluoroethoxy)phenyl]-3-methylocta-2,4,6-trienoic acid](/img/structure/B12712322.png)
![[(3S,3aR,6S,6aS)-3-[4-[3-(6,7-dimethylbenzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12712330.png)
